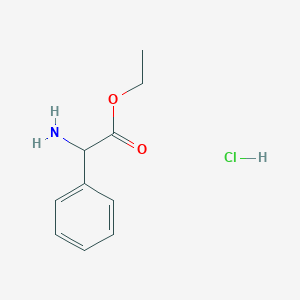

Ethyl 2-amino-2-phenylacetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-48-1 | |

| Record name | Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 879-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (aminophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl phenylglycinate hydrochloride, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FVZ6FK48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ethyl 2-amino-2-phenylacetate hydrochloride properties and structure

An In-Depth Technical Guide to Ethyl 2-Amino-2-Phenylacetate Hydrochloride: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of ethyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, structure, synthesis, and critical applications, with a focus on the scientific principles that underpin its use in the laboratory and industry.

Introduction: A Versatile Building Block

Ethyl 2-amino-2-phenylacetate hydrochloride, also known as phenylglycine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine. It exists as a racemic mixture (DL-form) and as distinct D-(-) and L-(+) enantiomers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for various synthetic applications. Its significance lies primarily in its role as a precursor and building block, particularly for the synthesis of semi-synthetic β-lactam antibiotics and as a chiral auxiliary in asymmetric synthesis. The D-enantiomer is of particular industrial importance.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its reactivity and application. Ethyl 2-amino-2-phenylacetate hydrochloride possesses a chiral center at the α-carbon, bonded to an amino group, a phenyl group, a hydrogen atom, and an ethyl ester group.

Structural Identifiers

-

IUPAC Name: ethyl 2-amino-2-phenylacetate;hydrochloride[2]

-

Molecular Formula: C₁₀H₁₄ClNO₂[3]

-

Canonical SMILES: CCOC(=O)C(C1=CC=CC=C1)N.Cl[2]

-

InChI Key: FNNXQLSKQSVNLL-UHFFFAOYSA-N[2]

Physicochemical Data

The properties of the racemic mixture and the specific enantiomers can vary, particularly in terms of optical rotation and melting point. The data presented below is consolidated from various sources for the common forms of the compound.

| Property | Value | Reference(s) |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | White solid / powder | [4] |

| Melting Point | ~119 °C (DL-form)[5]; 193-197 °C (L-form)[4]; 202-204 °C (S-form) | |

| Boiling Point | ~257 °C at 760 mmHg | [5] |

| Solubility | Soluble in Methanol, Ethanol. | [4][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

| CAS Number | 879-48-1 (DL-form); 17609-48-2 (D-form); 59410-82-1 (L-form) | [3][6] |

Synthesis and Manufacturing Principles

The synthesis of ethyl 2-amino-2-phenylacetate hydrochloride can be approached through several established organic chemistry pathways. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and the scale of production. Two primary conceptual stages are involved: the formation of the α-amino acid backbone and the subsequent esterification.

Conceptual Synthesis Pathway: Strecker and Fischer Methodologies

A logical and common approach involves a two-step process: first, the synthesis of the parent amino acid, phenylglycine, followed by its esterification.

-

Strecker Synthesis of Phenylglycine: This classic method provides a robust route to α-amino acids from simple precursors.[7] The reaction begins with an aldehyde (benzaldehyde), which reacts with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide source (e.g., HCN or NaCN) yields an α-aminonitrile. The final step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, producing racemic (DL)-phenylglycine.[7] The use of benzaldehyde as the starting material directly installs the required phenyl group at the α-position.

-

Fischer-Speier Esterification: With phenylglycine in hand, the ethyl ester is formed via Fischer-Speier esterification.[4] This acid-catalyzed reaction involves refluxing the amino acid with an excess of ethanol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using excess ethanol and/or removing the water byproduct drives the reaction toward the ester product.[4] When HCl is used as the catalyst, it conveniently forms the desired hydrochloride salt in the final step.

Experimental Protocol: A Representative Synthesis

The following protocol outlines the key steps for the laboratory-scale synthesis of DL-ethyl 2-amino-2-phenylacetate hydrochloride.

Part A: Synthesis of DL-Phenylglycine (via Strecker Synthesis)

-

Imine Formation: In a well-ventilated fume hood, dissolve benzaldehyde and ammonium chloride in an aqueous methanol solution.

-

Cyanide Addition: Slowly add a solution of sodium cyanide. The reaction is exothermic and generates toxic HCN gas; strict safety precautions are mandatory. Stir the mixture at room temperature until the formation of the α-aminonitrile is complete (monitored by TLC).

-

Nitrile Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the solution under reflux. This step hydrolyzes the nitrile to a carboxylic acid and also protonates the amino group.

-

Isolation: Cool the mixture and adjust the pH to the isoelectric point of phenylglycine to precipitate the amino acid. Filter, wash with cold water, and dry the resulting DL-phenylglycine.

Part B: Fischer Esterification to Ethyl Ester Hydrochloride

-

Reaction Setup: Suspend the synthesized DL-phenylglycine in an excess of absolute ethanol.

-

Acid Catalysis: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or alternatively, add thionyl chloride dropwise. This serves both as the catalyst and the source for the final hydrochloride salt.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Product Isolation: Cool the reaction mixture. The product, being a salt, will precipitate from the ethanol solution. The volume can be reduced under vacuum to enhance precipitation.

-

Purification: Filter the crude product, wash with cold diethyl ether to remove any unreacted starting materials and byproducts, and dry under vacuum to yield pure DL-ethyl 2-amino-2-phenylacetate hydrochloride.

Sources

- 1. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 2. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 879-48-1,ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | lookchem [lookchem.com]

- 6. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride [oakwoodchemical.com]

- 7. CN103937866A - Improved preparation method of ampicillin - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 2-Amino-2-Phenylacetate Hydrochloride (CAS No. 879-48-1)

Abstract: This technical guide provides an in-depth analysis of ethyl 2-amino-2-phenylacetate hydrochloride, a pivotal chiral building block in modern pharmaceutical research and development. We will explore its fundamental chemical identity, synthesis methodologies, critical applications in drug discovery, analytical quality control protocols, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this versatile α-amino acid ester in their synthetic workflows.

Section 1: Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible science. Ethyl 2-amino-2-phenylacetate hydrochloride is a salt of the ethyl ester of phenylglycine, a non-proteinogenic amino acid. Its utility is intrinsically linked to its structure: a chiral center alpha to both a phenyl ring and an ester group, making it a valuable precursor for complex molecular architectures.

Nomenclature and Key Identifiers

The compound is most commonly supplied as a racemate (a 1:1 mixture of its (R) and (S) enantiomers). However, enantiomerically pure forms are available and are critical for stereospecific synthesis.

| Identifier | Value | Source(s) |

| Chemical Name | Ethyl 2-amino-2-phenylacetate hydrochloride | [1][2] |

| IUPAC Name | ethyl 2-amino-2-phenylacetate;hydrochloride | [2] |

| CAS Number (Racemate) | 879-48-1 | [1][2][3][4] |

| CAS Number ((S)-enantiomer) | 59410-82-1 | [5][6] |

| CAS Number ((R)-enantiomer) | 17609-48-2 | [7] |

| Molecular Formula | C₁₀H₁₃NO₂ · HCl (or C₁₀H₁₄ClNO₂) | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| EC Number | 212-907-0 | [2] |

Common Synonyms

In literature and supplier catalogs, this compound may be referred to by several names. Recognizing these is crucial for efficient information retrieval.

-

Phenylglycine ethyl ester hydrochloride[2]

-

DL-Phenylglycine ethyl ester hydrochloride[2]

-

Ethyl phenylglycinate hydrochloride[2]

-

alpha-Amino-benzeneacetic Acid Ethyl Ester Hydrochloride[2]

-

H-DL-Phg-OEt.HCl[2]

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Based on typical supplier data. |

| Melting Point | ~119 °C (Racemate) | [3] Note that enantiopure forms have different melting points, e.g., 189-191°C for the (R)-form.[7] |

| Boiling Point | ~257 °C at 760 mmHg | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3] This prevents degradation from moisture and oxidation. |

Section 2: Synthesis and Manufacturing

Core Synthetic Strategy: Fischer Esterification

The most direct and common method for preparing ethyl 2-amino-2-phenylacetate hydrochloride is the Fischer esterification of phenylglycine. This classic reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas.

Causality of Reagent Choice:

-

Ethanol: Serves as both the solvent and the reactant to form the ethyl ester. An excess is used to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Hydrogen Chloride (HCl): This is the critical catalyst. Its primary role is to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol. A secondary, but equally vital, function is the protonation of the amino group to form an ammonium salt. This prevents the amine from acting as a competing nucleophile, which would lead to unwanted side products like diketopiperazines or amides.

Proposed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Apparatus Setup: Equip a three-neck round-bottom flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent water from hydrolyzing the product.

-

Reagent Charging: Suspend phenylglycine (1.0 eq) in anhydrous ethanol (10-15 mL per gram of amino acid).

-

Acidification: Cool the suspension in an ice bath (0-5 °C). Bubble anhydrous hydrogen chloride gas through the stirred suspension. The amino acid will gradually dissolve as its hydrochloride salt forms. Continue the HCl addition until the solution is saturated.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1), visualizing with ninhydrin stain. The starting material will be visible at the baseline, while the ester product will have a higher Rf value. The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: Once the reaction is complete, cool the solution to room temperature. Reduce the solvent volume under reduced pressure. The product, ethyl 2-amino-2-phenylacetate hydrochloride, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual starting materials or byproducts.

-

Drying: Dry the purified white solid under vacuum to yield the final product.

Visualization of Synthesis Workflow

Caption: Fischer esterification workflow for synthesizing the target compound.

Section 3: Role in Pharmaceutical Research and Drug Development

Ethyl 2-amino-2-phenylacetate hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a high-value intermediate, prized for its structural features that can be incorporated into larger, more complex molecules. Its role is foundational in building the molecular frameworks of potential new drugs.[8]

Application in Peptide Synthesis

Peptides are crucial in biological research and drug formulation.[8] This compound serves as a ready-to-use source for incorporating the phenylglycine (Phg) residue into a growing peptide chain. The ester group provides a convenient C-terminus, while the amine hydrochloride can be deprotected in situ to reveal the free amine for coupling with the next amino acid. This is particularly valuable in the synthesis of peptidomimetics and novel peptide-based drugs.[8]

Visualization of Dipeptide Formation

Caption: General workflow for incorporating phenylglycine into a dipeptide.

Utility in Asymmetric Synthesis

For drug development, controlling stereochemistry is paramount. The enantiomerically pure forms of ethyl 2-amino-2-phenylacetate hydrochloride are invaluable starting materials.[8] They provide a pre-defined stereocenter from which chemists can build other chiral centers with a high degree of stereocontrol, a cornerstone of modern asymmetric synthesis. This is essential for creating drugs that interact specifically with their biological targets, maximizing efficacy and minimizing off-target side effects.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of starting materials is a non-negotiable aspect of drug development. A suite of analytical techniques is employed to ensure each batch of ethyl 2-amino-2-phenylacetate hydrochloride meets stringent specifications.

Standard Protocol for Purity and Identity Confirmation

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For MS and HPLC, prepare a dilute solution in methanol or acetonitrile/water.

-

¹H NMR Spectroscopy: This technique confirms the structure.

-

Expected Signals: A triplet and a quartet in the 1.2-1.3 ppm and 4.2-4.3 ppm regions, respectively, corresponding to the ethyl ester group. A complex multiplet in the 7.3-7.5 ppm region for the five protons of the phenyl ring. A singlet around 5.0-5.5 ppm for the α-proton. A broad singlet at high chemical shift (>8.0 ppm) for the ammonium (-NH₃⁺) protons.

-

-

Mass Spectrometry (MS): This confirms the molecular weight.

-

Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be the free base (M+H)⁺ at an m/z of approximately 180.10, corresponding to the loss of HCl.[9]

-

-

High-Performance Liquid Chromatography (HPLC): This is used to assess chemical and, if applicable, chiral purity.

-

Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) can be used to determine chemical purity, which should be >98% for research-grade material.

-

Chiral HPLC: To determine enantiomeric excess (e.e.), a specialized chiral column (e.g., a Chiralpak® column) is required with a non-polar mobile phase like hexane/isopropanol.

-

Visualization of QC Logic Flow

Caption: A typical decision workflow for analytical quality control.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound presents specific hazards.

| Hazard Class | GHS Code | Description | Source |

| Serious Eye Damage | H318 | Causes serious eye damage. | [2] |

| Skin Irritation | H315 | Causes skin irritation. | [10] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [10] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times.[11][12]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[13]

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13] The recommended temperature range is 2-8°C.[3]

-

Stability: The compound is stable under recommended storage conditions.[13]

Incompatibilities

-

Avoid contact with strong oxidizing agents and strong bases.[13] Strong bases will deprotonate the ammonium hydrochloride, liberating the free amine, which may be less stable.

Section 6: Conclusion

Ethyl 2-amino-2-phenylacetate hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical science. Its utility as a versatile, high-value building block for constructing complex chiral molecules and peptides is well-established. By understanding its synthesis, properties, applications, and handling requirements, researchers can effectively and safely leverage this compound to advance their drug discovery programs and contribute to the development of next-generation therapeutics.

References

- Ethyl 2-amino-2-phenylacetate hydrochloride | CAS 879-48-1 | SCBT. Santa Cruz Biotechnology.

- Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252. PubChem.

- (S)

- Cas 879-48-1,ETHYL 2-AMINO-2-PHENYLACET

- ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | 879-48-1. ChemicalBook.

- SAFETY DATA SHEET - Ethyl phenylacet

- Synthesis of Ethyl N-phenylglycin

- SAFETY DATA SHEET - Ethyl phenylacet

- SAFETY DATA SHEET - Methyl (2R)

- SAFETY DATA SHEET - (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride.

- 879-48-1|Ethyl 2-amino-2-phenylacetate hydrochloride|BLD Pharm.

- (R)

- L-Phenylglycine ethyl ester hydrochloride. Chem-Impex.

- (R)

- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

- Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2). PubChemLite.

- Ethyl phenylglycinate hydrochloride, L- | C10H14ClNO2 | CID 12478775. PubChem.

- Ethyl 2-amino-2-phenylacetate hydrochloride | 879-48-1. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | 879-48-1 [chemicalbook.com]

- 5. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride [oakwoodchemical.com]

- 6. Ethyl phenylglycinate hydrochloride, L- | C10H14ClNO2 | CID 12478775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-Ethyl 2-amino-2-phenylacetate HCl, CAS No. 17609-48-2 - iChemical [ichemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PubChemLite - Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of ethyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the pharmaceutical industry. This document delves into the underlying chemical principles of the Strecker synthesis, offering a detailed, field-proven protocol for its practical implementation. Furthermore, this guide presents a robust purification strategy centered on recrystallization to achieve high-purity product suitable for downstream applications. Safety considerations and analytical characterization of the final compound are also thoroughly addressed to ensure a self-validating and reproducible process.

Introduction: The Significance of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Ethyl 2-amino-2-phenylacetate hydrochloride, also known as ethyl phenylglycinate hydrochloride, is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a variety of drugs, including semi-synthetic penicillins and cephalosporins. The ability to produce this intermediate with high purity and yield is therefore of paramount importance in drug development and manufacturing.

This guide will focus on a robust and scalable method for the synthesis of the racemic form of this compound, followed by a detailed purification protocol. The chosen synthetic route is a variation of the classic Strecker synthesis, a powerful and versatile method for the preparation of α-amino acids and their derivatives.[1][2][3]

Table 1: Physicochemical Properties of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 215.68 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | Approximately 119 °C | [5] |

| Solubility | Soluble in methanol and ethanol | [5][6] |

| CAS Number | 879-48-1 | [4][5] |

Synthetic Strategy: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide.[1][2][3] In our case, benzaldehyde serves as the aldehyde precursor to the phenylglycine backbone. The overall process can be conceptually divided into two main stages: the formation of the α-aminonitrile and its subsequent conversion to the target ethyl ester hydrochloride.

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the reaction of benzaldehyde and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form 2-amino-2-phenylacetonitrile (the α-aminonitrile).[2][3]

dot graph Strecker_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Benzaldehyde [label="Benzaldehyde"]; Ammonia [label="Ammonia (from NH4Cl)"]; Imine [label="Iminium Ion Intermediate"]; Cyanide [label="Cyanide (from NaCN)"]; Aminonitrile [label="α-Aminonitrile"];

Benzaldehyde -> Imine [label="+ NH3, - H2O"]; Ammonia -> Imine; Imine -> Aminonitrile [label="+ CN-"]; Cyanide -> Aminonitrile; } dito Diagram 1: Formation of the α-Aminonitrile Intermediate.

The α-aminonitrile is then subjected to acidic ethanolysis. The nitrile group is hydrolyzed to a carboxylic acid, which is simultaneously esterified in the presence of ethanol. The amino group is protonated by hydrochloric acid to form the final hydrochloride salt.

Experimental Protocol: Synthesis of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

This section provides a detailed, step-by-step protocol for the one-pot synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (0.1 mol) |

| Sodium Cyanide | NaCN | 49.01 | 5.39 g (0.11 mol) |

| Ammonium Chloride | NH₄Cl | 53.49 | 5.88 g (0.11 mol) |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing |

| Water (deionized) | H₂O | 18.02 | For workup |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, combine ammonium chloride (5.88 g) and 50 mL of absolute ethanol.

-

Addition of Benzaldehyde: To the stirred suspension, add benzaldehyde (10.61 g) dropwise at room temperature.

-

Preparation of Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (5.39 g) in 20 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Formation of α-Aminonitrile: Add the sodium cyanide solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. Stir the mixture for 2 hours at room temperature.

-

Acidic Ethanolysis and Esterification: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated hydrochloric acid to the mixture until the pH is strongly acidic (pH < 2). This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted benzaldehyde and other non-polar impurities. Discard the organic layers.

-

Basification and Product Extraction: Cool the aqueous layer in an ice bath and carefully add a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will deprotonate the amino group of the free ester.

-

Extract the free ester into diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-amino-2-phenylacetate as an oil.

-

Formation of Hydrochloride Salt: Dissolve the crude ester in 50 mL of anhydrous diethyl ether. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until no further precipitation is observed.

-

Isolation of the Product: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry in a vacuum oven at 40-50 °C.

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Benzaldehyde, NH4Cl, NaCN in Ethanol"]; Step1 [label="Formation of α-Aminonitrile"]; Step2 [label="Acidic Ethanolysis & Esterification (HCl/Ethanol, Reflux)"]; Step3 [label="Aqueous Workup & Extraction of Impurities"]; Step4 [label="Basification & Extraction of Free Ester"]; Step5 [label="Drying & Solvent Removal"]; Step6 [label="Hydrochloride Salt Formation (HCl in Ether)"]; End [label="Final Product: Ethyl 2-Amino-2-Phenylacetate HCl"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } dito Diagram 2: Experimental Workflow for the Synthesis.

Purification: Achieving High Purity via Recrystallization

The crude product obtained from the synthesis may contain minor impurities. Recrystallization is an effective method for purifying the ethyl 2-amino-2-phenylacetate hydrochloride.

Recrystallization Protocol

-

Solvent Selection: A mixed solvent system of ethanol and diethyl ether is effective for the recrystallization of the hydrochloride salt.[6]

-

Dissolution: Dissolve the crude solid in a minimum amount of hot absolute ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product will start to crystallize. The crystallization can be completed by placing the flask in an ice bath.

-

Inducing Crystallization (if necessary): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized ethyl 2-amino-2-phenylacetate hydrochloride should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Phenyl protons (multiplet, ~7.4 ppm), CH proton (singlet, ~5.0 ppm), CH₂ of ethyl (quartet, ~4.2 ppm), CH₃ of ethyl (triplet, ~1.2 ppm), NH₃⁺ protons (broad singlet) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Phenyl carbons (~128-135 ppm), CH carbon (~57 ppm), OCH₂ carbon (~63 ppm), CH₃ carbon (~14 ppm) |

| FT-IR (KBr) | N-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1740 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C-H and C=C bands |

| Melting Point | Sharp melting point around 119 °C |

Safety and Hazard Considerations

The synthesis of ethyl 2-amino-2-phenylacetate hydrochloride involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.[7]

-

Benzaldehyde: Combustible liquid. May cause skin and eye irritation.[8]

-

Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Reacts with acids to release highly toxic hydrogen cyanide gas.

-

Ammonium Chloride: May cause eye, skin, and respiratory tract irritation.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Ethanol: Flammable liquid and vapor.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis and purification of ethyl 2-amino-2-phenylacetate hydrochloride. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high purity. The provided information on the underlying chemistry and analytical characterization serves to create a self-validating system for this important synthetic transformation.

References

-

SciELO. (2008, January 28). Article. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

- BenchChem. (2025).

-

PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Chemistry Steps. (n.d.). Nitriles to Esters.

- The Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- PubChemLite. (n.d.).

- Google Patents. (n.d.). US3468930A - Process for the conversion of nitriles to esters.

- Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.

- ResearchGate. (n.d.). Strecker Amino Acid Synthesis.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

-

YouTube. (2020, October 27). Strecker Amino Acid Synthesis | MCAT Organic Chemistry Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.

-

LookChem. (n.d.). Cas 879-48-1,ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 879-48-1,ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | lookchem [lookchem.com]

- 6. scielo.br [scielo.br]

- 7. orgsyn.org [orgsyn.org]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 2-amino-2-phenylacetate hydrochloride mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethyl 2-amino-2-phenylacetate hydrochloride is a chemical entity recognized primarily as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2] Despite its widespread use in medicinal chemistry, a comprehensive understanding of its intrinsic biological activity and mechanism of action remains conspicuously absent from the public scientific literature. This guide, therefore, deviates from a conventional review of established pharmacology. Instead, it presents a strategic, field-proven framework for the systematic elucidation of its mechanism of action. We will proceed from the foundational hypothesis that, owing to its core phenylglycine structure, the compound may function as a modulator of metabotropic glutamate receptors (mGluRs), a target class for which other phenylglycine derivatives have shown significant activity.[3][4] This document serves as a technical and strategic roadmap for researchers seeking to unlock the therapeutic potential of this compound, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction and Core Hypothesis

Ethyl 2-amino-2-phenylacetate hydrochloride, also known as phenylglycine ethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine.[5] Its chemical structure is characterized by a phenylglycine core with an ethyl ester modification. This esterification suggests a potential role as a prodrug, designed to enhance bioavailability, which would be hydrolyzed in vivo to release the parent phenylglycine molecule.

The scientific literature is rich with studies on phenylglycine derivatives, particularly in the context of neuroscience. A significant body of work has identified various substituted phenylglycines as potent and selective antagonists or agonists of metabotropic glutamate receptors (mGluRs).[6][7] These G-protein coupled receptors are crucial for modulating synaptic transmission and neuronal excitability throughout the central nervous system, making them attractive targets for a range of neurological and psychiatric disorders.

Therefore, our primary working hypothesis is:

Ethyl 2-amino-2-phenylacetate hydrochloride acts as a prodrug of phenylglycine, which in turn modulates the activity of one or more subtypes of metabotropic glutamate receptors.

This guide will systematically outline the experimental strategy to test this hypothesis, from initial target screening to in vivo validation.

Proposed Research Workflow: A Phased Approach

A logical, phased approach is critical to efficiently allocate resources and build a coherent mechanistic narrative. The proposed workflow is divided into three main parts, each designed to answer fundamental questions about the compound's pharmacological identity.

Caption: Proposed research workflow for elucidating the mechanism of action.

Part 1: Preclinical Assessment and Target Validation

The initial phase is designed to cast a wide net to identify potential biological targets and to validate the prodrug hypothesis.

Step 1.1: Prodrug Potential Assessment (In Vitro Hydrolysis)

Causality: Before investigating the compound's interaction with potential targets, it is crucial to determine if it is stable or if it converts to phenylglycine in a biological matrix. The ethyl ester moiety is a classic prodrug strategy to improve cell permeability and oral bioavailability. Esterases in the plasma and liver are the primary enzymes responsible for this hydrolysis. This experiment will dictate whether the parent compound or its metabolite, phenylglycine, should be the focus of subsequent in vitro studies.

Experimental Protocol: In Vitro Hydrolysis Assay

-

Preparation: Prepare stock solutions of ethyl 2-amino-2-phenylacetate hydrochloride and a phenylglycine standard in a suitable solvent (e.g., DMSO).

-

Incubation:

-

In separate sets of microtubes, add pooled human plasma and human liver microsomes.

-

Spike the compound into the matrices at a final concentration of 1-10 µM.

-

Incubate the tubes in a shaking water bath at 37°C.

-

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.

-

Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound and the formation of phenylglycine.

-

Data Interpretation: Calculate the half-life (t½) of the parent compound in each matrix. A short half-life indicates rapid conversion to phenylglycine, supporting the prodrug hypothesis.

Step 1.2: Broad Target Screening

Causality: While our primary hypothesis is centered on mGluRs, a responsible drug discovery program must investigate potential off-target effects early. An unbiased, broad panel screen provides a comprehensive overview of the compound's bioactivity and can reveal unexpected primary targets or liabilities that could lead to adverse effects.

Methodology: A commercial safety panel, such as the Eurofins SafetyScreen44™, is recommended. This involves screening the compound (and phenylglycine, if hydrolysis is rapid) at a standard concentration (e.g., 10 µM) against a panel of ~44 common off-target liabilities, including receptors, ion channels, and transporters. The results are reported as a percentage of inhibition or activation relative to a control ligand.

Step 1.3: Focused mGluR Profiling

Causality: This is the direct test of our core hypothesis. By systematically evaluating the compound's ability to bind to and modulate the function of all eight mGluR subtypes, we can determine if it has the affinity and efficacy to be considered an mGluR modulator.

Experimental Protocols:

A. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for each of the eight mGluR subtypes (mGluR1-8).

-

Methodology:

-

Use cell membranes prepared from HEK293 or CHO cells stably expressing each mGluR subtype.

-

Incubate the membranes with a known radioligand for the specific receptor subtype.

-

Add increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

B. Functional Assays

Caption: Workflow for mGluR functional characterization.

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the mGluR subtypes for which it shows binding affinity.

-

Methodology (Group I mGluRs - Gq-coupled):

-

Use cells expressing mGluR1 or mGluR5 loaded with a calcium-sensitive dye (e.g., Fluo-4).

-

Agonist mode: Add increasing concentrations of the compound and measure the increase in intracellular calcium using a plate reader (e.g., FLIPR).

-

Antagonist mode: Pre-incubate the cells with the compound, then stimulate with a known agonist (e.g., glutamate or DHPG) and measure the inhibition of the agonist's response.

-

-

Methodology (Group II/III mGluRs - Gi-coupled):

-

Use cells expressing the target receptor (mGluR2, 3, 4, 6, 7, or 8).

-

Agonist mode: Treat cells with the compound and measure the decrease in forskolin-stimulated cAMP levels using a suitable assay (e.g., HTRF, LANCE).

-

Antagonist mode: Pre-incubate with the compound, then stimulate with a known agonist (e.g., LY354740 for Group II) and measure the reversal of cAMP inhibition.

-

Data Presentation: Hypothetical mGluR Profiling Results

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| mGluR1 | >10,000 | N/A | Inactive |

| mGluR2 | >10,000 | N/A | Inactive |

| mGluR3 | >10,000 | N/A | Inactive |

| mGluR4 | >10,000 | N/A | Inactive |

| mGluR5 | 150 | IC50 = 250 | Antagonist |

| mGluR6 | >10,000 | N/A | Inactive |

| mGluR7 | 2,500 | >10,000 | Inactive |

| mGluR8 | >10,000 | N/A | Inactive |

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidation of Cellular Mechanism of Action

Assuming Part 1 identified a specific target (e.g., an mGluR5 antagonist), this phase aims to understand the compound's consequences on downstream cellular signaling and neuronal function.

Step 2.1: Downstream Signaling Pathway Analysis

Causality: mGluR5 activation leads to the stimulation of phospholipase C and subsequent activation of signaling cascades involving proteins like ERK (Extracellular signal-regulated kinase) and Akt. An antagonist should block these effects. Confirming this provides a direct link between receptor binding and a measurable intracellular event.

Experimental Protocol: Western Blotting

-

Cell Culture: Use a relevant cell model, such as primary cortical neurons or a neuroblastoma cell line.

-

Treatment:

-

Pre-treat cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with a specific mGluR5 agonist (e.g., DHPG) for 5-10 minutes.

-

Include control groups (vehicle only, agonist only).

-

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). Use secondary antibodies conjugated to HRP.

-

Detection and Analysis: Detect the signal using chemiluminescence and quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal. A successful antagonist will show a dose-dependent inhibition of DHPG-induced ERK phosphorylation.

Step 2.2: Neuronal Activity Assessment

Causality: The ultimate role of mGluR modulation is to alter neuronal excitability and synaptic communication. Electrophysiology provides a direct functional readout of these effects in a physiologically relevant context.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Preparation: Use cultured primary hippocampal or cortical neurons.

-

Recording:

-

Obtain whole-cell patch-clamp recordings from individual neurons.

-

Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs).

-

Apply an mGluR5 agonist to induce a known effect (e.g., potentiation of NMDA receptor currents or induction of a slow inward current).

-

Wash out the agonist and then apply the test compound.

-

Re-apply the agonist in the presence of the test compound.

-

-

Data Analysis: Analyze changes in firing frequency, resting membrane potential, and the amplitude and frequency of synaptic currents. The compound, acting as an antagonist, should prevent or reverse the effects induced by the mGluR5 agonist.

Part 3: In Vivo Pharmacological Profiling

The final phase translates the in vitro and cellular findings into a whole-organism context, assessing the compound's potential as a therapeutic agent.

Step 3.1: Pharmacokinetic (PK) Analysis

Causality: A compound can only be effective in vivo if it can reach its target in sufficient concentrations for a suitable duration. A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a dose-response relationship for subsequent behavioral studies.

Methodology: Administer a single dose of the compound to rodents (e.g., mice or rats) via relevant routes (e.g., intravenous and oral). Collect blood samples at multiple time points. If the compound is CNS-active, collect brain tissue as well. Analyze the concentration of the parent compound and its primary metabolite (phenylglycine) in plasma and brain homogenates using LC-MS/MS. Key parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and brain-to-plasma ratio.

Step 3.2: Behavioral Phenotyping

Causality: Based on the identified mechanism, we can predict behavioral outcomes. For example, mGluR5 antagonists are known to have anxiolytic and antidepressant properties. This step tests these predictions in validated animal models.

Methodology:

-

Anxiety Models: Use the Elevated Plus Maze (EPM) or Open Field Test (OFT). An anxiolytic compound will increase the time spent in the open arms of the EPM or in the center of the open field.

-

Depression Models: Use the Forced Swim Test (FST) or Tail Suspension Test (TST). An antidepressant compound will decrease the immobility time in these models.

-

Motor Coordination: Use the Rotarod test to ensure that the observed behavioral effects are not due to sedation or motor impairment.

Conclusion

While ethyl 2-amino-2-phenylacetate hydrochloride is currently relegated to the role of a chemical building block, its structural similarity to known neuroactive phenylglycines warrants a thorough investigation into its own pharmacological potential. The systematic approach outlined in this guide—progressing from in vitro target validation and prodrug assessment to cellular mechanism and in vivo functional outcomes—provides a robust and scientifically rigorous pathway to define its mechanism of action. By following this framework, researchers can effectively determine if this compound is merely an intermediate or a promising lead for the development of novel therapeutics.

References

-

Jane, D. E., Thomas, N. K., & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488. [Link]

-

Roberts, P. J. (1995). Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update. Neuropharmacology, 34(8), 813–819. [Link]

-

PubChem. (n.d.). N-Phenylglycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., He, H., Wang, G., Zhang, M., Chen, B., & Hu, X. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4448–4459. [Link]

-

Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342. [Link]

-

Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1994). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. British Journal of Pharmacology, 112(3), 809–816. [Link]

-

MySkinRecipes. (n.d.). N-Phenylglycine Ethyl Ester. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2004). pharmacology/toxicology review and evaluation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, W., Hao, S., Fu, F., Jiang, J., & Chen, Y. (2022). Enantioselective Discrimination of l-Phenylglycine Ethyl Ester through Supramolecular Assembly with a Binaphthyl-Linked Zinc Bisporphyrinate Host. Inorganic Chemistry, 61(30), 11849–11856. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Antiinflammatory Activity of DL-Phenylglycine Ester and Amide Analogues. Retrieved from [Link]

-

Hüttel, W. (2010). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 27(4), 571–588. [Link]

-

LookChemicals. (n.d.). 879-48-1,ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. DL-Phenylglycine ethyl ester hydrochloride [synhet.com]

- 2. 879-48-1,ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE [lookchemicals.com]

- 3. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Ethyl 2-Amino-2-Phenylacetate Hydrochloride Derivatives

Executive Summary: Ethyl 2-amino-2-phenylacetate hydrochloride stands as a pivotal structural motif in medicinal chemistry. More than a mere synthetic intermediate, its α-amino acid ester framework provides a versatile platform for the development of novel therapeutic agents. This guide delves into the diverse biological activities exhibited by its derivatives, primarily focusing on their anticancer, antimicrobial, and neuroprotective potential. By leveraging this scaffold, researchers can design prodrugs with enhanced physicochemical properties and targeted delivery mechanisms. We will explore the underlying mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Part 1: The Core Scaffold: A Foundation for Drug Design

Chemical Identity and Strategic Importance

Ethyl 2-amino-2-phenylacetate hydrochloride (CAS: 879-48-1) is a derivative of phenylglycine, an unnatural amino acid.[1][2][3] Its structure, featuring a primary amine, an ethyl ester, and a phenyl ring, makes it an ideal "building block" for creating a wide array of more complex molecules.[4] The hydrochloride salt form enhances its stability and aqueous solubility, simplifying its use in various synthetic applications.

The α-Amino Acid Ester Motif: A Gateway to Prodrug Design

The true power of this scaffold lies in its identity as an α-amino acid ester. This functional arrangement is a classic and highly successful strategy in prodrug design.[5] Prodrugs are inactive precursors that are converted in vivo to the active pharmacological agent through chemical or enzymatic processes.[5]

Key advantages of this approach include:

-

Enhanced Permeability and Absorption: Masking the polar amine and carboxylic acid functionalities of a parent drug via esterification can increase its lipophilicity, facilitating passage across biological membranes.[]

-

Improved Aqueous Solubility: The primary amine of the scaffold can be protonated at physiological pH, which can improve the water solubility of otherwise poorly soluble parent drugs.[7]

-

Targeted Delivery: A significant advantage is the ability to hijack amino acid transport systems.[8] Many peptide transporters, such as PEPT1, are overexpressed in certain tissues, including the intestine and some cancer cells. Amino acid ester prodrugs can be recognized by these transporters, leading to enhanced uptake and targeted drug delivery.[][7][8]

Caption: Prodrug activation via an amino acid transporter.

Part 2: Anticancer Activities of Phenylacetate Derivatives

Derivatives of phenylacetate have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[9]

Mechanisms of Action: From Cytostasis to Apoptosis

The anticancer effects of these derivatives are not attributed to a single pathway but rather a combination of cellular insults:

-

Inhibition of Protein Prenylation: Phenylacetate and its analogues can disrupt lipid metabolism within tumor cells, leading to the inhibition of protein prenylation. This post-translational modification is critical for the function of many proteins involved in cell growth signaling, such as Ras. Disrupting this process leads to cytostasis (growth arrest).[10]

-

Induction of Cell Differentiation: Some derivatives can induce malignant cells to differentiate into mature, non-proliferating cell types. For example, sodium phenylacetate was shown to cause promyelocytic leukemia cells to differentiate into granulocytes.[11] This represents a non-toxic approach to halting cancer progression.[11]

-

Apoptosis Induction: More potent derivatives can trigger programmed cell death (apoptosis). Studies on phenylacetamide derivatives have shown they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, evidenced by the upregulation of Bax and FasL RNA expression and increased caspase-3 activity.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR findings include:

-

Lipophilicity: A direct correlation has been observed between the lipophilicity of phenylacetate derivatives and their cytostatic potency.[10] More lipophilic compounds are generally more effective at inhibiting protein prenylation and cell growth.[10]

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly impact cytotoxicity. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety were found to be more cytotoxic against prostate (PC3) and breast (MCF-7) cancer cell lines than those with an electron-donating methoxy moiety.[9][13]

Data Summary: Cytotoxicity of Phenylacetamide Derivatives

The following table summarizes the in vitro cytotoxicity (IC50) of selected phenylacetamide derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 2b | PC3 (Prostate Carcinoma) | 52 | [9][13] |

| 2c | PC3 (Prostate Carcinoma) | 80 | [9][13] |

| 2c | MCF-7 (Breast Cancer) | 100 | [9][13] |

| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [12] |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [12] |

| 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [12] |

| Imatinib | PC3 (Prostate Carcinoma) | 40 | [9][13] |

| Imatinib | MCF-7 (Breast Cancer) | 98 | [9][13] |

Table 1: Comparative IC50 values of phenylacetamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cultured cancer cells. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., PC3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Antimicrobial Properties

The structural features of amino acid derivatives make them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat rising antibiotic resistance.[14][15]

Targeting the Microbial Cell: Mechanisms of Action

The primary mechanism for many amino acid-based antimicrobials, particularly those designed to be amphiphilic, involves the disruption of the bacterial cell membrane.[14]

-

Cationic Interaction: Derivatives with a net positive charge (e.g., from the protonated primary amine) can interact electrostatically with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[14]

-

Membrane Permeabilization: This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately cell death. The combination of a hydrophobic part (the phenyl ring) and a hydrophilic, charged head (the amino group) is key to this activity.

Spectrum of Activity

Derivatives based on this scaffold have the potential for broad-spectrum activity. Studies on various amino acid and peptide derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[16] The specific activity is highly dependent on the final structure of the derivative. For instance, converting the carboxylic acid to a methyl ester has been shown to improve antimicrobial activity in some series.[16]

Caption: A typical workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or McFarland standard tubes

Procedure:

-

Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This results in wells containing 50 µL of compound at various concentrations.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density on a plate reader.

Part 4: Neuroactive and Neuroprotective Potential

The structural similarity of the core scaffold to endogenous molecules like phenylalanine and phenethylamine suggests that its derivatives could possess neuroactive properties.

Modulating Neuronal Pathways

-

Dopamine Reuptake Inhibition: Structures related to β-phenethylamine are known to interact with monoamine transporters. A structure-activity relationship study of β-phenethylamine derivatives showed that modifications to the aromatic ring and alkylamine side chain could modulate dopamine reuptake inhibitory activity.[17] This suggests that derivatives of ethyl 2-amino-2-phenylacetate could be designed to target these transporters.

-

Neuroprotection: Amino acid esters and antagonists of excitatory amino acid receptors have shown promise in providing neuroprotection.[18][19] In models of bacterial meningitis, the excitatory amino acid antagonist kynurenic acid significantly reduced neuronal injury.[19] Derivatives could be engineered to act as antagonists at receptors like the NMDA receptor, potentially mitigating excitotoxic damage in conditions like stroke or traumatic brain injury.[20]

Crossing the Blood-Brain Barrier (BBB)

A major challenge in developing drugs for CNS disorders is crossing the highly selective BBB. The use of amino acid transporters, which are present at the BBB to supply the brain with essential nutrients, is a viable strategy.[18] By creating derivatives that mimic natural amino acids, it may be possible to facilitate transport into the CNS, delivering a therapeutic payload directly to the brain.

Conclusion and Future Directions

Ethyl 2-amino-2-phenylacetate hydrochloride is a privileged scaffold that serves as an excellent starting point for the development of diverse bioactive compounds. Its derivatives have demonstrated compelling anticancer, antimicrobial, and potential neuroactive properties. The inherent α-amino acid ester structure is particularly advantageous for creating prodrugs with improved pharmacokinetic profiles and the ability to utilize endogenous transport systems for targeted delivery.

Future research should focus on synthesizing libraries of derivatives with systematic modifications to the phenyl ring, the amine, and the ester moiety to build comprehensive structure-activity relationship models. Exploring multifunctional derivatives, such as those with dual anticancer and antimicrobial activity, could lead to novel therapies. Furthermore, optimizing these structures for CNS penetration could unlock their potential for treating a range of neurological disorders.

References

- Thibaut, D., et al. Cytostatic activity of phenylacetate and derivatives against tumor cells.

- Mohammadhosseini, N., et al. 2-(4-Fluorophenyl)

- Greenwald, R. B., et al. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC - NIH, .

- Al-Ghananeem, A. M., et al. Amino Acids in the Development of Prodrugs. PMC - PubMed Central, .

- BOC Sciences. Amino Acids for Prodrug Development. BOC Sciences, .

- Vig, B. S., et al. Amino acids as promoieties in prodrug design and development.

- Tsekova, D., et al. Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, .

- Tsekova, D., et al. (PDF) Antimicrobial activities of amphiphilic derivatives of α-amino acids.

- Tavallaei, M., et al. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, .

- Samid, D., et al.

- Huttunen, K. M., et al. Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online, .

- Mohammadhosseini, N., et al. 2-(4-Fluorophenyl)

- Wang, G., et al. (PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives.

- Cholewiński, G., et al.

- National Center for Biotechnology Information.

- Adla, S. K., et al.

- Santa Cruz Biotechnology.

- ChemicalBook.

- Kim, K. M., et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, .

- Bürki, H. R., et al. Neuroprotective effect of excitatory amino acid antagonist kynurenic acid in experimental bacterial meningitis. PubMed, .

- BLD Pharm.

- ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.

- National Center for Biotechnology Information. Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2). PubChemLite, .

- Olgen, S., et al. Targeting harmful effects of non-excitatory amino acids as an alternative therapeutic strategy to reduce ischemic damage. Frontiers, .

Sources

- 1. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | 879-48-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomolther.org [biomolther.org]

- 18. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of excitatory amino acid antagonist kynurenic acid in experimental bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]

ethyl 2-amino-2-phenylacetate hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Amino-2-Phenylacetate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for ethyl 2-amino-2-phenylacetate hydrochloride (C₁₀H₁₄ClNO₂), a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. We move beyond mere data presentation to explain the causality behind experimental choices and the interpretation of spectral features, ensuring a robust and self-validating understanding of the molecule's identity and purity.

Introduction and Significance

Ethyl 2-amino-2-phenylacetate hydrochloride is the hydrochloride salt of the ethyl ester of phenylglycine. Its chiral nature and bifunctional architecture—possessing both a primary amine and an ester—make it a valuable building block for the synthesis of a wide range of biologically active molecules, including semi-synthetic penicillins and cephalosporins.

Given its critical role as a starting material, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide the necessary tools for this characterization. This guide will systematically explore:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and determine the precise connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify key functional groups and confirm the presence of the ammonium salt, ester, and aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and deduce structural information from fragmentation patterns.

The synergy of these techniques provides a complete and validated "fingerprint" of the molecule.

Molecular Structure Overview